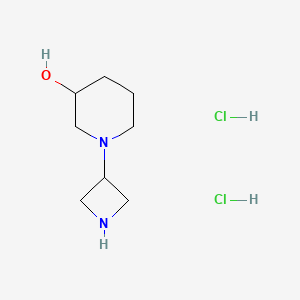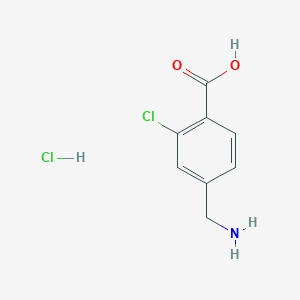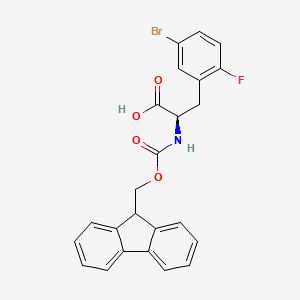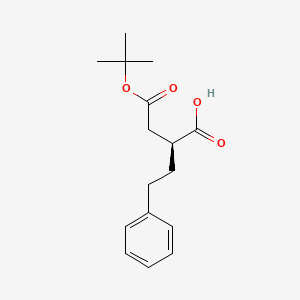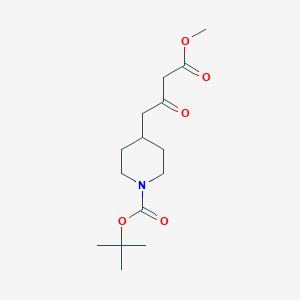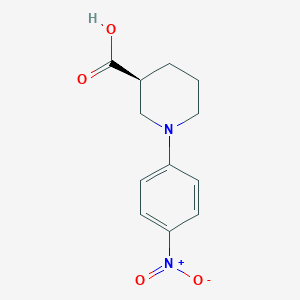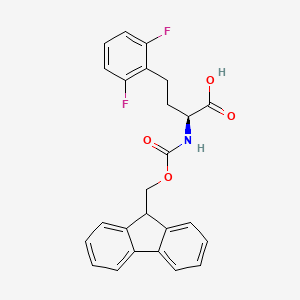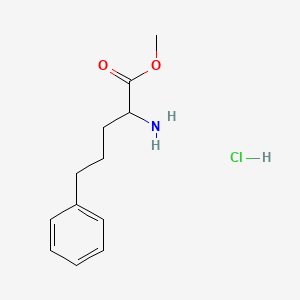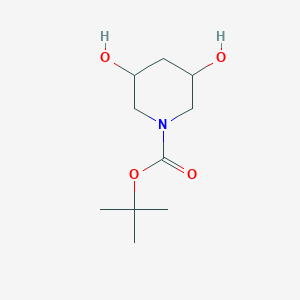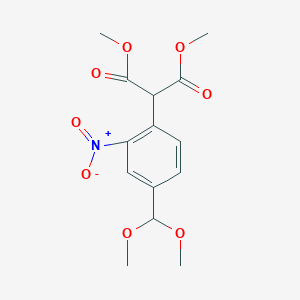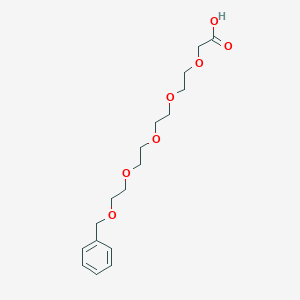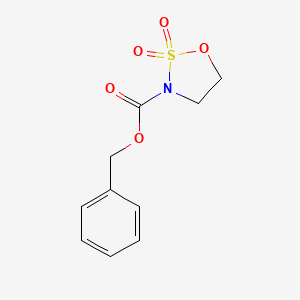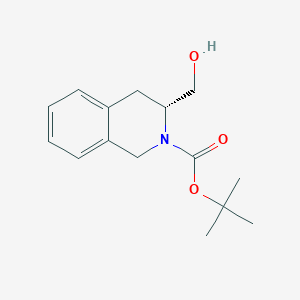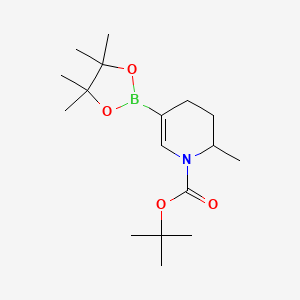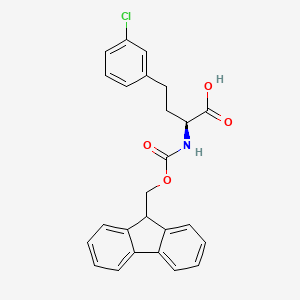
Fmoc-3-chloro-L-homophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-3-chloro-L-homophenylalanine: is a synthetic amino acid derivative characterized by the presence of a chlorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis:
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pH, and reaction time to ensure consistent quality.
Types of Reactions:
Oxidation: The chlorophenyl group can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to modify the chlorophenyl group.
Substitution: The compound can participate in substitution reactions, where the chlorophenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Chlorophenyl derivatives with different oxidation states.
Reduction Products: Reduced chlorophenyl derivatives.
Substitution Products: Substituted chlorophenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-3-chloro-L-homophenylalanine is used in peptide synthesis as a building block for creating complex peptides and proteins. Biology: It serves as a tool in studying protein interactions and functions. Medicine: The compound is used in drug discovery and development, particularly in designing peptide-based therapeutics. Industry: It is utilized in the production of bioactive peptides and other pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during peptide synthesis, while the chlorophenyl group can interact with various biological targets, influencing biological processes.
Comparación Con Compuestos Similares
Fmoc-3-chloro-L-phenylalanine: Similar structure but lacks the homophenylalanine component.
Fmoc-3-chloro-L-beta-homophenylalanine: Similar but with a beta-homophenylalanine configuration.
Uniqueness: Fmoc-3-chloro-L-homophenylalanine is unique due to its specific structural features, which make it particularly useful in peptide synthesis and scientific research.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications
Propiedades
IUPAC Name |
(2S)-4-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUCQGYSVYOQID-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
